2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate
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Overview
Description
2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is a chemical compound with diverse research potentials. It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of biological activities.
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a quorum sensing inhibitor in Gram-negative bacteria, making it a candidate for antimicrobial research.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is the LasB quorum sensing system in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
This compound interacts with its target, the LasB quorum sensing system, and inhibits its function . This inhibition results in a decrease in bacterial cell–cell communication, which in turn affects the bacteria’s ability to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors .
Biochemical Pathways
The compound this compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can disrupt these processes and reduce the bacteria’s ability to cause disease .
Result of Action
The result of the action of this compound is the inhibition of quorum sensing in bacteria . This leads to a decrease in bacterial cell–cell communication, which in turn reduces the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Action Environment
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate are not well-studied. Benzoxazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups present in the benzoxazole derivative.
Cellular Effects
The cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Benzoxazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate typically involves the reaction of 2-oxo-2-phenylethyl bromide with benzo[d]oxazol-2-ylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d]oxazol-2-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds also exhibit quorum sensing inhibition and antimicrobial activities.
Benzoxazole derivatives: Similar to 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate, these compounds have a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets this compound apart is its specific structure, which combines the properties of both benzoxazole and phenylethyl groups. This unique combination enhances its biological activity and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
phenacyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-23-17-18-13-8-4-5-9-15(13)22-17/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACJNSPVALMUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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